molecular formula C18H16N2O B2680549 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile CAS No. 1210952-39-8

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2680549
CAS RN: 1210952-39-8
M. Wt: 276.339
InChI Key: DJPRBVZTWCVNIA-UHFFFAOYSA-N
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Description

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33244 . It is a versatile material used in scientific research, with diverse applications such as drug development, organic synthesis, and material science.

Scientific Research Applications

Charge Transfer and Electronic Decoupling Studies

Research on derivatives of benzonitrile, such as 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), has provided insights into the nature of low-lying singlet states and dual fluorescence phenomena. Studies using approximate coupled-cluster singles-and-doubles methods (CC2) along with accurate basis sets have revealed strong evidence for an electronic decoupling of phenyl and dimethyl-amino moieties in certain benzonitrile derivatives, resulting in a twisted geometry of the intramolecular charge-transfer (ICT) state. These findings are critical for understanding the photophysical properties of benzonitrile derivatives and their applications in designing materials with specific optical properties (Köhn & Hättig, 2004).

Functionalization and Surface Modification Techniques

Another aspect of research on benzonitrile derivatives focuses on their application in surface modification techniques. For instance, the electrochemical reduction of in situ generated diazonium cations has been used for the functionalization of glassy carbon electrodes by aryl groups having an aliphatic amine group. This method allows for the creation of surfaces with modified electrical and chemical properties, paving the way for advancements in sensor technologies and surface chemistry (Breton & Bélanger, 2008).

Corrosion Inhibition Studies

Benzonitrile derivatives have also been explored for their potential as corrosion inhibitors. Specifically, derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB) have demonstrated excellent corrosion inhibition properties for mild steel in acidic environments. These studies not only provide a foundation for developing more efficient corrosion inhibitors but also contribute to the understanding of the molecular mechanisms underlying corrosion inhibition processes (Chaouiki et al., 2018).

properties

IUPAC Name

4-(3-phenylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-6-8-16(9-7-14)18(21)20-11-10-17(13-20)15-4-2-1-3-5-15/h1-9,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPRBVZTWCVNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile

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